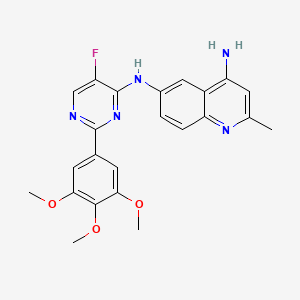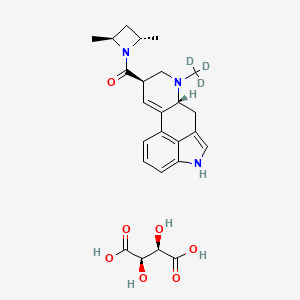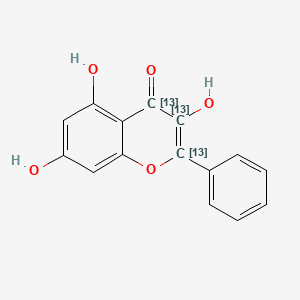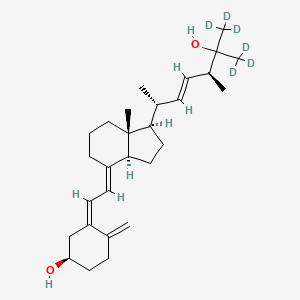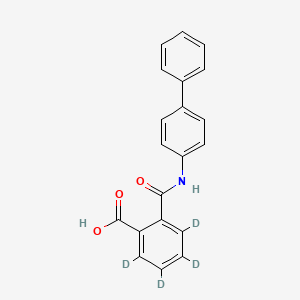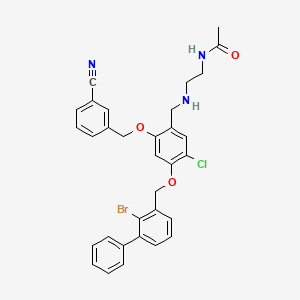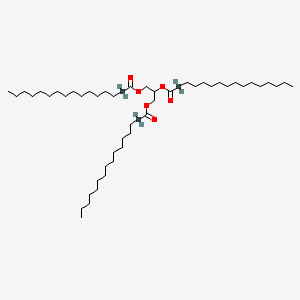
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is a synthetic compound belonging to the class of esters. It is structurally characterized by the presence of hexadecanoate groups attached to a glycerol backbone. This compound is often used in various scientific research applications due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve high yields of the ester product.
化学反応の分析
Types of Reactions
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Hexadecanoic acid and glycerol.
Reduction: Hexadecanol and glycerol.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is widely used in scientific research, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In lipid metabolism studies and as a tracer in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
作用機序
The mechanism of action of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
Glyceryl tripalmitate: Similar in structure but lacks the isotopic labeling.
Hexadecanoic acid, 2,3-dihydroxypropyl ester: Another ester of glycerol and hexadecanoic acid.
Uniqueness
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of carbon-13 isotopes allows for precise tracking and analysis in various biochemical pathways.
特性
分子式 |
C51H98O6 |
|---|---|
分子量 |
810.3 g/mol |
IUPAC名 |
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43+1,44+1,45+1 |
InChIキー |
PVNIQBQSYATKKL-HTJTZAHUSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)OCC(COC(=O)[13CH2]CCCCCCCCCCCCCC)OC(=O)[13CH2]CCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
